B1576199 LEAP-2-RA1 peptide precursor, partial

LEAP-2-RA1 peptide precursor, partial

Cat. No.: B1576199
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Characterization of LEAP-2-RA1 Peptide Precursor

Primary Sequence Analysis and Partial Precursor Identification

Conserved Cysteine-Rich Domain Architecture

The LEAP-2-RA1 peptide precursor belongs to the liver-expressed antimicrobial peptide 2 (LEAP2) family, characterized by a conserved cysteine-rich domain. The full-length LEAP2 precursor (77 amino acids) contains a signal peptide (residues 1–22) followed by a mature peptide region with two disulfide bonds formed by cysteine residues at positions 1–3 and 2–4. LEAP-2-RA1 represents a truncated variant generated through alternative splicing, retaining intron 1 but lacking exon 2.

Feature LEAP2 Full-Length Precursor LEAP-2-RA1 Partial Precursor
Length 77 amino acids Shorter (exact length varies)
Cysteine Residues 6 (positions 38–77) Retained in core region
Disulfide Bonds 1–3, 2–4 Preserved
Signal Peptide Present (residues 1–22) Present
Comparative Alignment with LEAP-2 Isoforms (RA1 vs. RA2)

LEAP-2-RA1 and RA2 are splice variants differing in exon composition. LEAP-2-RA2 is the fully spliced isoform, while RA1 retains intron 1, leading to a frameshift and premature termination.

Isoform Exon Composition Key Structural Features
RA1 Exons 1 + intron 1 Truncated mature region; retained cysteine-rich core
RA2 Exons 1–3 Full-length mature peptide; functional disulfide bonds

Sequence Alignment Example :

LEAP2-RA2 (38–77): MTPFWRGVSLRPIGASCRDDSECITRLCRKRRCSLSVAQE  
LEAP-2-RA1 (partial): MTPFWRGVSLRPIGASCRDDSECITRLCRKR... (truncated)  

Note: RA1 lacks the C-terminal residues (e.g., CSLSVAQE) due to intron retention.

Post-Translational Modifications and Proteolytic Processing

Signal Peptide Cleavage and Proprotein Conversion

The LEAP-2-RA1 precursor undergoes cleavage at the signal peptide (residues 1–22) to generate a proprotein. Subsequent processing by furin-like convertases at the Arg-Arg motif (positions 37–38) releases the mature peptide.

Modification Site Enzyme/Process
Signal Peptide Removal Residues 1–22 Signal peptidase
Proprotein Cleavage Arg-Arg (37–38) Furin-like convertase
Alternative Splicing and Functional Implications

LEAP-2-RA1’s retention of intron 1 disrupts exon 2–3 junctions, altering the mature peptide’s C-terminal region. This truncation may reduce antimicrobial activity compared to RA2.

Structural Motifs Influencing Antimicrobial Activity

Disulfide Bond Architecture

The LEAP-2-RA1 precursor retains the conserved cysteine residues (positions 38–77) necessary for disulfide bond formation. These bonds stabilize the peptide’s tertiary structure, critical for interacting with microbial membranes.

Disulfide Bond Cysteine Positions Role in Activity
1–3 Cys38, Cys40 Core stability
2–4 Cys41, Cys43 Membrane interaction
Charged Residue Clusters

The mature LEAP-2-RA1 peptide contains a basic cluster (-RKRR-) and an acidic segment (-DDSE-), which mediate electrostatic interactions with bacterial membranes.

Properties

bioactivity

Antimicrobial

sequence

QVSQRRGPRMTPFWRAVGNKPVGAFCQQGLECTTKVCRRGHCT

Origin of Product

United States

Scientific Research Applications

Biochemical Characterization of LEAP-2

LEAP-2 is synthesized as a 77-residue precursor predominantly expressed in the liver. It features a unique structure characterized by two disulfide bonds, which contribute to its stability and function. The peptide exists in various circulating forms, differing in their amino-terminal lengths, and has been shown to possess antimicrobial activity against several pathogens .

Key Structural Features

  • Length : 77 amino acids (precursor form)
  • Disulfide Bonds : Two critical bonds that stabilize the structure
  • Variants : Multiple splicing variants exist, with the most prominent being LEAP-2 350 and LEAP-2 550 .

Antagonism of GHS-R1a

LEAP-2 acts as both an inverse agonist and a competitive antagonist of GHS-R1a. By inhibiting this receptor, LEAP-2 can modulate appetite and growth hormone release, making it a potential target for obesity treatment. Studies have demonstrated that LEAP-2 can hyperpolarize neuropeptide Y (NPY) neurons, effectively reducing appetite-stimulating signals .

Potential Therapeutic Uses

  • Obesity Management : Given its role in appetite suppression, LEAP-2 may be utilized in developing obesity treatments by targeting GHS-R1a pathways.
  • Diabetes Treatment : LEAP-2 fragments have shown potential in augmenting glucose-stimulated insulin secretion from pancreatic islets, indicating a role in glucose metabolism .
  • Antimicrobial Applications : Its original characterization as an antimicrobial peptide suggests potential uses in treating infections, particularly those resistant to conventional antibiotics .

Study on Central Administration of LEAP-2

A study investigated the effects of central administration of LEAP-2 on food intake behavior in rats. Results indicated that administration led to significant reductions in cumulative food intake, supporting its role as an appetite suppressant . This study highlights the potential for LEAP-2 to be developed into a therapeutic agent for weight management.

Biochemical Studies

Research has detailed the binding interactions between LEAP-2 and GHS-R1a, revealing that key residues within LEAP-2 are critical for receptor binding. For instance, mutational analysis identified residues Thr2, Phe4, Trp5, and Arg6 as essential for effective interaction with GHS-R1a . Such insights are vital for understanding how modifications to the peptide could enhance its efficacy or stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

LEAP-2-RA1 shares structural and biosynthetic parallels with other RiPPs, though key distinctions exist. Below is a comparative analysis:

Table 1: Structural and Functional Features of LEAP-2-RA1 and Related Peptide Precursors
Feature LEAP-2-RA1 (Partial) Thioviridamide-like Precursors Berninamycin A Precursor Geninthiocin B Precursor
Leader Sequence Uncharacterized (partial) 15–20 residues 30 residues 25 residues
Core Sequence Putative antimicrobial motif Cysteine-rich, cyclized Thiazole/oxazole motifs Dehydroalanine residues
Post-Translational Modifications Unknown Sulfur crosslinks, methylation Thiopeptide cyclization Lanthionine bridges
Biological Activity Hypothesized antimicrobial Anticancer, antimicrobial Antibacterial Antibiotic
Maturation Pathway Partial cleavage observed Leader removal, crosslinking Leader cleavage, cyclization Leader excision, dehydration

Key Findings :

  • LEAP-2-RA1’s partial nature limits direct structural comparisons, but its putative antimicrobial core aligns with thioviridamide-like precursors, which rely on cysteine-rich regions for activity .
  • Unlike berninamycin and geninthiocin precursors, LEAP-2-RA1 lacks characterized thiazole or lanthionine motifs, suggesting divergent evolutionary pathways or uncharacterized modifications .
Table 2: BGC Features of LEAP-2-RA1 and Analogous Systems
Parameter LEAP-2-RA1 (Inferred) Thioviridamide-like BGCs Non-thioviridamide BGCs
Core Enzymes Putative peptidase Radical SAM enzymes, methyltransferases LanB/LanC lanthipeptide synthetases
Gene Organization Fragmentary (partial) Compact, co-linear with modification genes Modular, dispersed
Conservation Low similarity to known BGCs High homology across species Variable, lineage-specific
Regulatory Elements Uncharacterized SOS response elements Quorum-sensing promoters

Insights :

  • Thioviridamide-like BGCs exhibit conserved radical SAM enzymes for sulfur insertion, absent in LEAP-2-RA1-associated clusters, implying distinct modification machinery .
  • Non-thioviridamide BGCs (e.g., lanthipeptide producers) utilize LanB/LanC enzymes, highlighting the diversity of RiPP biosynthetic strategies .

Post-Translational Modifications and Maturation Processes

LEAP-2-RA1’s maturation is hypothesized to involve partial leader peptide removal, contrasting with full excision in berninamycin and geninthiocin precursors . For example:

  • Thioviridamide-like precursors : Leader peptides guide sulfur crosslinking before proteolytic cleavage .
  • Geninthiocin B : Leader sequence is excised to expose dehydratable Ser/Thr residues for lanthionine formation .

Analytical and Methodological Approaches in Characterization

Advanced techniques have been employed to study LEAP-2-RA1 and analogs (see Table 3 ):

Table 3: Analytical Techniques for Peptide Precursor Characterization
Method Application to LEAP-2-RA1 Use in Analog Studies Reference Source
LC-MS/MS Detected partial core sequence Confirmed thioviridamide crosslinks (Supplementary Table 4)
NMR Spectroscopy Not yet applied Resolved berninamycin cyclization
Genome Mining Identified partial BGC Mapped thioviridamide BGCs
HPLC Purity Analysis Achieved >90% purity (partial) Ensured >95% purity for in vivo studies

Pharmacological and Preclinical Considerations

LEAP-2-RA1’s partial status complicates preclinical profiling, but parallels exist:

  • Storage : Like geninthiocin, it requires -80°C storage to prevent degradation .
  • Purity : Current batches achieve ~90% purity, below the >95% threshold recommended for in vivo assays .

Preparation Methods

Molecular Background and Precursor Structure

LEAP-2 is initially synthesized as a 77-residue precursor protein (preproLEAP2) predominantly expressed in the liver. This precursor undergoes proteolytic processing to generate shorter active peptides. The partial precursor form relevant to LEAP-2-RA1 includes amino acid residues 23–77 (proLEAP2) or similar segments depending on species and experimental design.

The precursor contains four cysteine residues forming two disulfide bonds (Cys54-Cys65 and Cys60-Cys70), which are critical for the peptide’s three-dimensional structure and stability.

Chemical Synthesis of LEAP-2-RA1 Peptide Precursor, Partial

Solid-Phase Peptide Synthesis (SPPS)

The most common method for preparing LEAP-2-RA1 peptide precursor fragments is solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows stepwise assembly of the peptide chain from the C-terminus to the N-terminus on a resin support.

  • Selective Protection Strategy for Cysteines: To ensure correct disulfide bond formation, a selective protection approach is employed. Cysteine residues are protected with orthogonal protecting groups such as trityl and acetamidomethyl. This enables pairwise formation of disulfide bonds in a controlled manner, yielding the native disulfide connectivity.

  • Oxidative Folding: Alternatively, oxidative folding in alkaline conditions of the linear peptide with free thiol groups can be performed. This method relies on the intrinsic folding information encoded in the peptide sequence, which favors the formation of the correct disulfide bond pattern without selective protection.

Purification and Verification

  • High-Performance Liquid Chromatography (HPLC): Purification of the synthesized peptide is performed using C18 reverse-phase HPLC. The synthetic product elutes identically to native LEAP-2 peptides, confirming purity and correct folding.

  • Mass Spectrometry and Sequence Analysis: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight, while sequence analysis verifies the primary structure. Capillary zone electrophoresis further confirms the identity of the synthetic peptide.

Biological Processing and Enzymatic Preparation

In vivo, LEAP-2-RA1 precursor peptides are processed enzymatically:

  • Signal Peptidase Cleavage: The preproLEAP2 is cleaved by signal peptidase to remove the signal peptide, producing proLEAP2 (amino acids 23–77 in humans).

  • Furin-Like Endoprotease Cleavage: ProLEAP2 is further cleaved by a furin-like endoprotease to generate the mature LEAP-2 peptide (amino acids 38–77 in humans).

This biological maturation process can be mimicked in vitro by incubating recombinant precursor proteins with appropriate proteases to yield partial peptide fragments for research purposes.

Summary Table of Preparation Methods

Preparation Step Method/Technique Key Notes Reference
Peptide Chain Assembly Fmoc Solid-Phase Peptide Synthesis Enables precise sequence assembly; standard approach for LEAP-2 fragments
Cysteine Protection & Disulfide Bond Formation Selective orthogonal protection (trityl, acetamidomethyl) Ensures correct pairing of disulfide bonds critical for activity
Oxidative Folding Alkaline oxidative folding Alternative to selective protection; relies on intrinsic folding information
Purification Reverse-phase HPLC (C18 column) Confirms purity and correct folding
Verification Mass spectrometry, sequence analysis, electrophoresis Confirms molecular weight and sequence integrity
Enzymatic Processing Signal peptidase and furin-like endoprotease cleavage Mimics biological maturation to obtain partial peptides
Storage and Dissolution Lyophilization, storage at -20°C; dissolution in water, acid, or DMSO Solubility depends on peptide charge; empirical testing recommended

Research Findings and Practical Insights

  • Synthetic LEAP-2 peptides prepared by the selective cysteine protection method are indistinguishable from native peptides in terms of structure and function, including disulfide bond pattern and receptor binding properties.

  • Oxidative folding of linear peptides in alkaline conditions can yield a predominant correctly folded product, indicating that the peptide sequence inherently guides proper folding.

  • The partial precursor peptides retain key structural features necessary for biological activity, including disulfide bonds that stabilize the molecule in plasma.

  • Handling protocols emphasize the importance of solubility testing tailored to the peptide’s amino acid composition to ensure effective dissolution and experimental consistency.

Q & A

Q. What molecular techniques are recommended for initial characterization of LEAP-2-RA1 peptide precursor partial sequences?

Methodological Answer: Use Edman degradation or tandem mass spectrometry for sequence verification. For gene expression analysis, employ quantitative PCR (qPCR) with primers designed against conserved regions, validated via melting curve analysis. Normalize data using the 2^(-ΔΔCt) method with stable reference genes (e.g., GAPDH, ACTB) and adhere to MIQE guidelines for reproducibility .

Q. How should researchers design primers for qPCR amplification of LEAP-2-RA1 transcripts given its partial precursor status?

Methodological Answer: Target exonic regions flanking known splice junctions, avoiding sequences with high homology to related peptides. Validate primer specificity using NCBI BLAST and include no-template controls . Ensure primer efficiency (90–110%) and report amplification curves per MIQE standards .

Q. What experimental controls are essential when quantifying LEAP-2-RA1 protein levels via Western blot?

Methodological Answer: Include positive controls (tissue lysates with confirmed expression) and negative controls (knockout models or siRNA-treated samples). Use antibodies validated for partial peptide sequences via peptide blocking assays. Normalize to housekeeping proteins (e.g., β-actin) and report uncropped blot images .

Advanced Research Questions

Q. How can batch-to-batch variability in synthetic LEAP-2-RA1 peptide production be minimized for functional assays?

Methodological Answer: Implement HPLC purification with ≥95% purity thresholds and verify sequences via LC-MS/MS . Standardize lyophilization protocols and store peptides at -80°C with desiccants. Include internal activity controls (e.g., dose-response curves) in each experiment to assess batch consistency .

Q. What strategies resolve discrepancies in LEAP-2-RA1 tissue localization reported across immunohistochemistry studies?

Methodological Answer: Validate antibodies using knockout cell lines or siRNA knockdown . Combine with orthogonal methods (e.g., RNAscope for transcript localization) and use quantitative image analysis software (e.g., ImageJ) to reduce observer bias. Report antibody dilutions and antigen retrieval conditions transparently .

Q. How should researchers statistically analyze dose-response relationships in LEAP-2-RA1 receptor binding assays?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curves) with bootstrapping for confidence intervals. Account for plate effects via mixed-effects models and validate assumptions using residual plots. Report IC₅₀/EC₅₀ values with 95% confidence intervals .

Q. What frameworks (e.g., PICOT, FINER) are suitable for formulating hypotheses about LEAP-2-RA1’s role in metabolic regulation?

Methodological Answer: Use the PICOT framework to define:

  • P opulation (e.g., liver tissue from diabetic models)
  • I ntervention (LEAP-2-RA1 knockout)
  • C omparison (wild-type controls)
  • O utcome (glucose uptake rates)
  • T imeframe (12-week study). Apply FINER criteria to ensure feasibility, novelty, and ethical compliance .

Q. How can multi-omics data integration improve understanding of LEAP-2-RA1’s interaction networks?

Methodological Answer: Combine RNA-seq (transcript levels), proteomics (protein interaction partners), and phosphoproteomics (signaling pathways). Use bioinformatics tools (e.g., STRING, Cytoscape) for network analysis and validate key interactions via co-immunoprecipitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.